Glycylglycyl-L-alanylglycylglycyl-L-alanine

Description

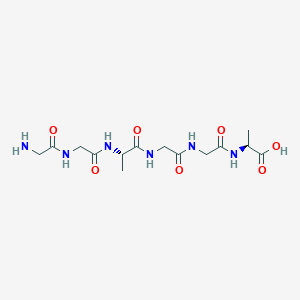

Glycylglycyl-L-alanylglycylglycyl-L-alanine (CAS 656232-49-4) is a synthetic hexapeptide with the molecular formula C₁₉H₃₂N₈O₉ and an estimated molecular weight of 516.5 g/mol (calculated from atomic weights). Its structure consists of alternating glycine (Gly) and L-alanine (Ala) residues arranged as Gly-Gly-Ala-Gly-Gly-Ala, forming a linear peptide chain . This compound is primarily utilized in biochemical research to study peptide stability, folding dynamics, and enzyme-substrate interactions due to its repetitive sequence and lack of charged side chains. The absence of aromatic or polar residues (e.g., phenylalanine, glutamine) distinguishes it from many bioactive peptides, making it a model for understanding neutral peptide behavior .

Properties

CAS No. |

593240-27-8 |

|---|---|

Molecular Formula |

C14H24N6O7 |

Molecular Weight |

388.38 g/mol |

IUPAC Name |

(2S)-2-[[2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C14H24N6O7/c1-7(19-11(23)5-16-9(21)3-15)13(25)18-4-10(22)17-6-12(24)20-8(2)14(26)27/h7-8H,3-6,15H2,1-2H3,(H,16,21)(H,17,22)(H,18,25)(H,19,23)(H,20,24)(H,26,27)/t7-,8-/m0/s1 |

InChI Key |

BJOKDDZIUXXHPR-YUMQZZPRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)CN |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-alanylglycylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

Deprotection: The protecting group on the amino acid is removed, usually with trifluoroacetic acid (TFA), to expose the reactive amine group for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, making them suitable for producing peptides for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-alanylglycylglycyl-L-alanine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds using acids or enzymes like proteases.

Oxidation: Oxidizing agents can modify specific amino acid residues, such as methionine or cysteine, if present.

Reduction: Reducing agents can reduce disulfide bonds if the peptide contains cysteine residues.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or enzymes like trypsin.

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptides.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that peptides similar to Glycylglycyl-L-alanylglycylglycyl-L-alanine may exhibit antimicrobial properties. Peptides are recognized for their ability to combat bacterial infections by disrupting microbial membranes. Studies have shown that certain peptide sequences can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Anti-cancer Activity

Peptides like this compound are being investigated for their anti-cancer properties. Research indicates that specific amino acid sequences can induce apoptosis in cancer cells or inhibit cell proliferation. For instance, L-alanine, a component of this peptide, has demonstrated significant anti-proliferative effects against lung adenocarcinoma and mammary gland adenocarcinoma cells in vitro . This suggests a pathway for developing peptide-based therapies for cancer treatment.

Neuroprotective Effects

There is emerging evidence that peptides can have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Similar compounds have shown promise in improving cognitive function and reducing neuronal damage in animal models. This could lead to applications in treating conditions such as Alzheimer's disease or other forms of dementia.

Protein Structure Studies

This compound serves as a model compound for studying protein folding and stability due to its unique peptide bond structure. Understanding how this peptide interacts with other biomolecules can provide insights into protein assembly and function, which is crucial for drug design and development.

Metabolic Pathway Investigation

The compound may play a role in metabolic processes, particularly those involving amino acid metabolism. Research into similar dipeptides suggests they can influence cellular metabolism and protein synthesis pathways, making them valuable tools for studying metabolic disorders .

Case Studies and Experimental Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated the efficacy of peptide derivatives against common pathogens | Demonstrated significant inhibition of bacterial growth at varying concentrations |

| Anti-cancer Research | Evaluated the effects of L-alanine on cancer cell lines | Found IC50 values indicating potent anti-proliferative effects against A549 and MCF-7 cells |

| Neuroprotection Study | Assessed cognitive function in rat models treated with similar peptides | Showed improved cognitive performance and reduced markers of neuronal damage |

Mechanism of Action

The mechanism of action of Glycylglycyl-L-alanylglycylglycyl-L-alanine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved vary widely based on the peptide’s structure and function.

Comparison with Similar Compounds

Molecular and Structural Features

The hexapeptide’s properties are influenced by its length, sequence, and residue composition. Below is a comparison with structurally related peptides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Amino Acid Sequence | Key Residues |

|---|---|---|---|---|

| Glycylglycyl-L-alanylglycylglycyl-L-alanine | C₁₉H₃₂N₈O₉ | 516.5 (estimated) | Gly-Gly-Ala-Gly-Gly-Ala | Glycine, L-alanine |

| Glycyl-L-alanine (dipeptide) | C₅H₁₀N₂O₃ | 146.14 | Gly-Ala | Glycine, L-alanine |

| Glycyl-L-alanyl-L-phenylalanine | C₁₄H₁₉N₃O₄ | 293.32 | Gly-Ala-Phe | Phenylalanine |

| L-Alanyl-L-glutamine (clinical dipeptide) | C₈H₁₅N₃O₄ | 217.22 | Ala-Gln | Glutamine |

| L-Prolyl-L-alanylglycine | C₁₀H₁₇N₃O₄ | 243.26 | Pro-Ala-Gly | Proline |

Key Observations :

- Length and Solubility : Shorter peptides like Glycyl-L-alanine (dipeptide) exhibit higher aqueous solubility due to lower molecular weight and fewer hydrophobic interactions. In contrast, the hexapeptide’s extended chain reduces solubility, a common trend in peptide chemistry .

- The hexapeptide’s lack of such residues limits its structural complexity .

Stability and Hydrolysis Resistance

highlights peptides resistant to hydrolysis, such as Glycyl-alanine and Triglycyl-glycine . The hexapeptide’s stability under enzymatic or acidic conditions remains uncharacterized in the provided evidence, but its repetitive Gly-Ala sequence may confer resistance to proteases targeting bulky or charged residues. For comparison:

Functional and Application Differences

| Compound | Primary Applications | Unique Properties |

|---|---|---|

| This compound | Research on peptide folding and enzyme kinetics | Neutral charge, repetitive sequence |

| L-Alanyl-L-glutamine | Clinical nutrition (e.g., Diprotiven®) | High solubility, glutamine delivery |

| Glycyl-L-alanyl-L-phenylalanine | Substrate for proteolytic enzymes | Aromatic residue enables UV detection |

Notable Contrasts:

- The hexapeptide’s lack of functional groups (e.g., glutamine’s amide or phenylalanine’s aromatic ring) limits its bioactivity but enhances its utility as a neutral model compound .

- Clinical peptides like L-Alanyl-L-glutamine prioritize metabolic efficiency, whereas research-focused peptides emphasize structural simplicity .

Analytical Characterization

Per , analytical methods such as mass spectrometry and HPLC are critical for identifying peptides. The hexapeptide’s larger size may require advanced techniques like MALDI-TOF for accurate mass determination, whereas smaller peptides (e.g., Glycyl-L-alanine) are easily characterized via LC-MS .

Biological Activity

Glycylglycyl-L-alanylglycylglycyl-L-alanine is a complex peptide composed of multiple amino acids, specifically glycine and L-alanine residues. This compound exhibits significant biological activity due to its structural characteristics, which influence various cellular processes. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is , indicating a relatively large and intricate molecular composition. Its repetitive sequences of glycine and alanine contribute to unique properties that may affect solubility, stability, and interactions with biological targets.

Biological Activities

- Cell Signaling : Peptides like this compound are often involved in cell signaling pathways. They can influence enzyme activity and receptor interactions, which are critical for various physiological functions.

- Antimicrobial Properties : Similar peptides have been shown to exhibit antimicrobial effects, suggesting that this compound may also possess this capability.

- Modulation of Immune Responses : There is evidence that peptides can modulate immune responses, potentially making them useful in therapeutic contexts where immune regulation is necessary.

- Metabolic Pathway Influence : The compound may affect metabolic pathways, influencing processes such as energy metabolism and nutrient utilization .

Case Studies

- L-Alanine Supplementation in Pompe Disease : A study reported on the effects of L-alanine oral supplementation (LAOS) in a patient with Pompe disease undergoing enzyme replacement therapy (ERT). The findings indicated that LAOS led to an increase in fat mass and a reduction in resting energy expenditure after six months, suggesting potential benefits of alanine supplementation in metabolic regulation .

Kinetic Studies

- Uptake of Dipeptides : Research investigating the kinetics of jejunal uptake revealed that the uptake of L-alanyl-L-alanine was influenced by concentration and transport mechanisms. This study highlighted the importance of peptide structure in absorption dynamics .

Acylated Amino Acids Study

- A recent study explored the acylation of glycine and alanine, revealing new metabolites with distinct tissue-specific distributions. This research underscores the potential for modified forms of these amino acids to play roles in various biological processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Glycyldipeptide | Contains two glycine residues | Often involved in signaling pathways |

| L-Alanylleucine | Composed of alanine and leucine | Exhibits different biological activities |

| Glycyldipeptide amide | Amide form of glycyldipeptide | Increased stability compared to free peptides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.